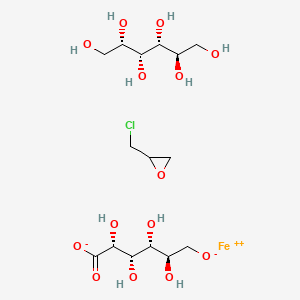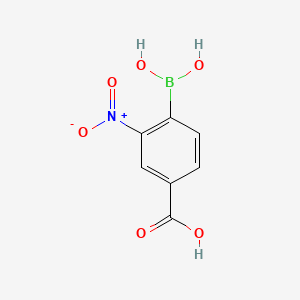
2,5-Diamino-3,6-dichlor-1,4-Benzochinon
Übersicht
Beschreibung
P-Benzoquinone, 2,5-diamino-3,6-dichloro-, also known as P-Benzoquinone, 2,5-diamino-3,6-dichloro-, is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound p-Benzoquinone, 2,5-diamino-3,6-dichloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75102. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Benzoquinone, 2,5-diamino-3,6-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Benzoquinone, 2,5-diamino-3,6-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Kupplungen und Cyclisierungsreaktionen
Diese Verbindung wird als Reagenz für oxidative Kupplungen und Cyclisierungsreaktionen verwendet {svg_1}. Diese Reaktionen sind entscheidend für die Synthese komplexer organischer Verbindungen, einschließlich Pharmazeutika und Materialien.
Dehydrierung von Alkoholen, Phenolen und Steroidketonen
Sie wird auch bei der Dehydrierung von Alkoholen, Phenolen und Steroidketonen eingesetzt {svg_2}. Dehydrierung ist eine chemische Reaktion, bei der Wasserstoff aus einem Molekül entfernt wird und die in vielen industriellen Prozessen von grundlegender Bedeutung ist.
Synthese von 1,2-Benzisoxazolen
Die Verbindung wird bei der Synthese von 1,2-Benzisoxazolen verwendet {svg_3}. Dies sind heterocyclische Verbindungen mit einer breiten Palette biologischer Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Untersuchung von Biomolekül-Ligand-Komplexen
Die Verbindung findet Anwendung bei der Untersuchung von Biomolekül-Ligand-Komplexen {svg_4}. Dies ist wichtig, um die Wechselwirkung zwischen einem Protein und einem Liganden zu verstehen, was bei der Medikamentenentwicklung und -entdeckung hilfreich sein kann.
Freie Energieberechnungen
Sie wird bei der Berechnung freier Energien verwendet {svg_5}. Diese Berechnungen sind in der Computerchemie und Molekülmodellierung unerlässlich, um das Verhalten von Molekülen vorherzusagen und zu verstehen.
Strukturbasierte Medikamentenentwicklung
Die Verbindung wird bei der strukturbasierten Medikamentenentwicklung eingesetzt {svg_6}. Dies ist eine Methode, die zur Gestaltung und Optimierung der Struktur von Medikamenten verwendet wird, um ihre Leistung zu verbessern.
Verfeinerung von Röntgenkristallkomplexen
Sie wird zur Verfeinerung von Röntgenkristallkomplexen verwendet {svg_7}. Dies ist entscheidend für die Bestimmung der atomaren und molekularen Struktur eines Kristalls, was Einblicke in die chemischen Bindungen und die Molekülgeometrie liefern kann.
Modulation der Prion-Protein-Umwandlung
Die 2,5-Diamino-1,4-Benzochinon-Struktur ist mit einem Anti-Prion-Profil verbunden {svg_8}. Prionkrankheiten sind neurodegenerative Erkrankungen, die durch Konformationsänderungen des zellulären Prionproteins gekennzeichnet sind. Die Verbindung hat die Fähigkeit gezeigt, die Prion-Umwandlung zu verhindern {svg_9}.
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that benzoquinone derivatives can undergo redox reactions, which may play a role in their biological activity .
Result of Action
It’s known that benzoquinones can generate reactive oxygen species, which can cause oxidative damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .
Biochemische Analyse
Biochemical Properties
p-Benzoquinone, 2,5-diamino-3,6-dichloro- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in redox reactions, where p-Benzoquinone, 2,5-diamino-3,6-dichloro- acts as an electron acceptor. This interaction is essential for the compound’s role in cellular respiration and other metabolic processes. Additionally, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can form hydrogen bonds with amino acids in proteins, influencing their structure and function .
Cellular Effects
The effects of p-Benzoquinone, 2,5-diamino-3,6-dichloro- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, p-Benzoquinone, 2,5-diamino-3,6-dichloro- exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of p-Benzoquinone, 2,5-diamino-3,6-dichloro- change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that p-Benzoquinone, 2,5-diamino-3,6-dichloro- can degrade over time, leading to a decrease in its activity. The compound’s initial effects on cellular function, such as changes in gene expression and metabolism, can persist even after degradation .
Eigenschaften
IUPAC Name |
2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPOTDBWHTTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192328 | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3908-48-3 | |
| Record name | 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diamino-3,6-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)












